Comparative Lipophilicity (XLogP3-AA) of the Free Base vs. Non-Fluorinated Analogs
The free base of the target compound exhibits a predicted octanol-water partition coefficient (XLogP3-AA) of 2.9 [1]. This value represents a substantial increase in lipophilicity compared to non-fluorinated aniline analogs. The introduction of both a 4-fluoro and a 3-trifluoromethyl group significantly enhances lipophilicity, a key parameter influencing membrane permeability and target binding. This data, while for the free base, is directly relevant as the salt dissociates in biological media.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 (for the free base, CAS 216982-01-3) |
| Comparator Or Baseline | Unsubstituted N-methylaniline (XLogP3-AA: approximately 1.4) |
| Quantified Difference | The 4-fluoro-3-trifluoromethyl substitution pattern increases XLogP3-AA by ~1.5 units. |
| Conditions | In silico prediction computed by XLogP3 3.0 algorithm. |
Why This Matters
For medicinal chemistry applications, a higher XLogP3-AA indicates increased lipophilicity, which is critical for optimizing drug-like properties, including membrane permeability and target engagement [1].
- [1] PubChem. 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline. Compound Summary. CID 18432867. Computed Properties: XLogP3-AA. View Source
